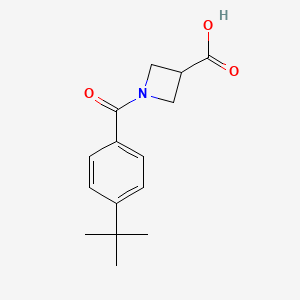

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

Description

Properties

IUPAC Name |

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWZMVFJFMEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of suitable precursors. One common approach involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.

Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced through acylation reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound can be used to study the effects of azetidine-containing molecules on biological systems.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The tert-butylbenzoyl group may enhance the compound’s binding affinity and specificity for its targets . Detailed studies on the molecular targets and pathways involved are necessary to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Methods: Reductive amination is common for azetidine-3-carboxylic acid derivatives (e.g., compounds 28f, 28c) using aldehydes and NaBH3CN, yielding ~48–52% . Boc-protected variants (e.g., 1-(tert-butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid) are synthesized via strain-release reactions, enabling gram-scale production .

Biological Activity :

- Siponimod : Targets S1P1/5 receptors, demonstrating prolonged half-life (56.6 h) and CNS activity due to lipophilic substituents .

- PF-04418948 : Selectively inhibits EP2 receptors; fluorobenzoyl group enhances receptor specificity .

- Oxadiazole-containing derivatives (28f, 28c) : Bind S1P receptors with sub-nM affinity, influenced by trifluoromethyl and fluoroethoxy groups .

Stability: Sulfonyl (e.g., ethanesulfonyl) and Boc groups enhance stability against enzymatic degradation .

Therapeutic Applications :

Biological Activity

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 235.27 g/mol

- CAS Number : 142253-55-2

Research indicates that 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid may exert its biological effects through several pathways:

- Inhibition of Bruton's Tyrosine Kinase (Btk) : This compound has been linked to the modulation of Btk activity, which plays a crucial role in B-cell signaling and immune response. Inhibitors of Btk can potentially treat autoimmune diseases and inflammatory conditions by regulating B-cell activation and autoantibody production .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of azetidine compounds exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease. These compounds may reduce oxidative stress and inflammatory responses in neuronal cells .

In Vitro Studies

In vitro experiments have demonstrated the following effects of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid:

- Cell Viability : The compound showed a protective effect on astrocytes against Aβ-induced toxicity, improving cell viability significantly when co-treated with Aβ .

- Cytokine Modulation : It was observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells, suggesting an anti-inflammatory mechanism .

In Vivo Studies

In vivo studies utilizing animal models have indicated:

- Reduction in Aβ Aggregation : Treatment with the compound resulted in decreased Aβ plaque formation in the brains of treated animals compared to control groups, indicating potential efficacy in Alzheimer's models .

- Behavioral Improvements : Behavioral assays showed improvements in cognitive functions in animal models treated with the compound, correlating with reduced neuroinflammation and Aβ levels .

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid:

- Autoimmune Disease Models : In murine models of systemic lupus erythematosus (SLE), treatment with the compound led to a significant reduction in disease severity, as evidenced by lower autoantibody levels and improved clinical scores .

- Neurodegenerative Models : In scopolamine-induced models mimicking Alzheimer's disease, the compound demonstrated significant neuroprotective effects by reducing cognitive decline and Aβ accumulation over a 12-week treatment period .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid, and how can reaction efficiency be evaluated?

Methodological Answer: The synthesis typically involves coupling 4-tert-butylbenzoyl chloride with azetidine-3-carboxylic acid derivatives under basic conditions. Reaction efficiency is evaluated through:

- Yield optimization : Varying solvents (e.g., DMF, THF) and bases (e.g., triethylamine, NaH) to maximize product formation.

- Purity assessment : Use of HPLC or LC-MS to monitor byproducts.

- Kinetic analysis : Time-course studies to identify rate-limiting steps.

For systematic optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Factorial design experiments (e.g., varying temperature, stoichiometry, and solvent polarity) enable efficient parameter screening .

Q. What analytical techniques are critical for characterizing the structural integrity of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid?

Methodological Answer: Key techniques include:

- NMR spectroscopy : Confirm regiochemistry via H and C NMR (e.g., tert-butyl group at δ ~1.3 ppm).

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assess purity and detect isomers.

For handling hygroscopic or air-sensitive intermediates, use inert atmospheres and anhydrous solvents to prevent degradation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Storage : Store at -20°C under nitrogen to prevent hydrolysis of the tert-butylbenzoyl group .

- Emergency protocols : Immediate rinsing with water for skin/eye contact and consultation with safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using computational chemistry tools?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies and guide solvent selection .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loadings). Tools like ICReDD’s integrated computational-experimental workflows accelerate discovery .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

- Parameter adjustment : Refine computational methods (e.g., solvent effect models in DFT) to better align with experimental NMR chemical shifts.

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-state NMR) .

- Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational flexibility that DFT might overlook.

Q. How can multivariate analysis improve spectral data interpretation?

Methodological Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality of IR or Raman spectra to identify key vibrational modes correlated with structural features.

- Partial Least Squares (PLS) Regression : Correlate NMR shifts with electronic environments (e.g., tert-butyl group’s electron-donating effects) .

Example Workflow:

Collect NMR data for derivatives with varying substituents.

Perform PLS to model chemical shift vs. substituent Hammett parameters.

Validate predictions with synthetic analogs.

Q. What methodologies address low yields in large-scale synthesis?

Methodological Answer:

- Process intensification : Use microreactors for better heat/mass transfer in exothermic steps.

- Separation technologies : Employ membrane filtration or centrifugal partition chromatography (CPC) to isolate the product from side products .

Q. How can researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- Kinetic modeling : Use HPLC to monitor degradation rates and derive Arrhenius parameters for shelf-life prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.